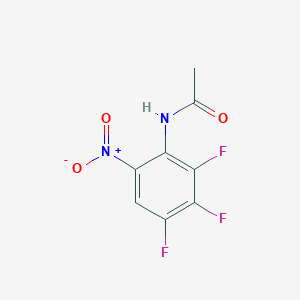

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide

Description

Contextualization within Halogenated Nitroaromatic Acetamides

Nitro Group (—NO₂): This group is strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution.

Halogen Atoms (—F, —Cl, etc.): Halogens are also electron-withdrawing through the inductive effect, further contributing to the electron-poor nature of the aromatic ring. In the case of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, the presence of three fluorine atoms markedly enhances this effect.

Acetamide (B32628) Group (—NHCOCH₃): This group can donate electron density to the aromatic ring through resonance, although it is considered an activating group. Its presence is crucial in the synthesis and potential biological interactions of these molecules.

Compounds within this class are frequently explored as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement and type of halogen and nitro groups allow for fine-tuning of the molecule's chemical and biological properties. For example, related compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their antibacterial properties. mdpi.comnih.gov

Scope of Academic Inquiry into the Compound's Chemical Properties and Reactivity

While dedicated research on this compound is limited, its structure suggests several key areas for academic investigation. The primary focus would be on its synthesis, characterization, and reactivity.

Synthesis and Characterization: The synthesis would likely involve the acetylation of 2,3,4-trifluoro-6-nitroaniline (B115037) or the nitration of a corresponding trifluoroacetanilide precursor. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity. iucr.org

Reactivity: The most significant aspect of the compound's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SₙAr) . mdpi.comnih.gov The aromatic ring is rendered extremely electron-deficient by the combined electron-withdrawing power of the three fluorine atoms and the nitro group. This allows nucleophiles to attack the ring and displace one of the fluorine atoms, typically the one positioned para or ortho to the powerful nitro group. mdpi.comstackexchange.com This reactivity makes this compound a potentially valuable building block for creating a diverse library of new molecules by introducing various nucleophiles.

Below is a table summarizing the basic chemical properties of the compound.

| Property | Data |

| Molecular Formula | C₈H₅F₃N₂O₃ |

| Molecular Weight | 234.13 g/mol |

| Appearance | Not specified in available literature |

| Key Functional Groups | Acetamide, Nitro Group, Phenyl, 3 Fluorine atoms |

Data sourced from publicly available chemical databases.

Overview of Current Research Landscape

The current research landscape for this compound appears to be primarily that of a commercially available chemical intermediate rather than a subject of extensive academic study. Its value lies in its potential as a precursor for more complex molecules.

The broader field of halogenated nitroaromatics, however, is very active. Research into similar molecules demonstrates a focus on several key areas:

Medicinal Chemistry: Many acetamide derivatives are investigated for their biological activities, including antibacterial, antifungal, and antitubercular properties. mdpi.commdpi.com For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its potential against Klebsiella pneumoniae, including in combination with existing antibiotics. nih.govresearchgate.net

Materials Science: Fluorinated aromatic compounds are used in the development of polymers and other advanced materials due to their unique properties like thermal stability and chemical resistance. ontosight.ai

Synthetic Intermediates: The predictable reactivity of compounds like this in SₙAr reactions makes them valuable tools for organic synthesis, allowing for the construction of highly functionalized aromatic systems. mdpi.comresearchgate.net

Future research on this compound would likely involve exploring its utility in these areas. Synthesizing a range of derivatives through nucleophilic aromatic substitution and subsequently screening them for biological activity would be a logical progression for academic and industrial inquiry.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3,4-trifluoro-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGFIVJDHLSXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Synthesis of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide

The construction of this compound can be envisioned through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular strategy often depends on the availability of starting materials, desired purity, and scalability of the process.

Direct Amidation Routes

Direct amidation strategies involve the formation of the C-N bond between a suitable trifluoronitrobenzene derivative and an acetamide (B32628) nucleophile. One plausible approach is the nucleophilic aromatic substitution (SNAr) on a highly electron-deficient aromatic ring such as 1,2,3,4-tetrafluoro-5-nitrobenzene. The strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the ring towards nucleophilic attack.

In a general sense, the reaction of a polyfluoroarene with an amide in the presence of a strong base like sodium hydride (NaH) can lead to the formation of N-polyfluoroaryl amides in a single step under mild conditions nih.gov. This method circumvents the traditional two-step process of ammonolysis followed by N-acylation nih.gov. For the synthesis of the target compound, this would involve the reaction of 1,2,3,4-tetrafluoro-5-nitrobenzene with acetamide in the presence of a base. The regioselectivity of such a reaction would be a critical factor to consider, as substitution could potentially occur at different positions on the aromatic ring. For instance, in the reaction of 2,3,4-trifluoronitrobenzene with certain nucleophiles, substitution has been observed to occur at the 4-position nih.gov.

Fluorination and Nitration Strategies on Acetamide Precursors

An alternative approach involves the sequential introduction of the fluoro and nitro substituents onto an acetanilide (B955) backbone. This could theoretically proceed via two main pathways: the nitration of a trifluoroacetanilide precursor or the fluorination of a nitroacetanilide precursor.

The nitration of N-(2,3,4-trifluorophenyl)acetamide would require careful consideration of the directing effects of the substituents. The acetamido group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The interplay of these electronic effects would likely lead to a mixture of isomers, making the selective synthesis of the desired 6-nitro isomer challenging. The nitration of acetanilides is a well-established reaction, often employing a mixture of nitric acid and sulfuric acid jcbsc.orgresearchgate.net. However, the presence of multiple fluorine atoms on the ring significantly alters its reactivity and can complicate the regiochemical outcome. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester has been shown to be highly dependent on the solvent, yielding different constitutional isomers under different conditions nih.gov.

The fluorination of a corresponding nitroacetanilide precursor is another theoretical possibility, though likely more complex to achieve selectively. Modern fluorination methods would need to be employed to introduce three fluorine atoms onto the aromatic ring at specific positions.

Multi-step Synthetic Sequences

The most practical and commonly inferred route to this compound is a multi-step sequence starting from a commercially available, pre-functionalized aniline (B41778). The logical precursor for this synthesis is 2,3,4-trifluoro-6-nitroaniline (B115037). This intermediate already possesses the required arrangement of the fluoro and nitro groups on the phenyl ring.

The final step in this sequence is the acetylation of the amino group of 2,3,4-trifluoro-6-nitroaniline. This transformation is typically achieved by reacting the aniline with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base or an acid catalyst. A procedure analogous to the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide can be proposed, where the starting aniline is treated with acetic anhydride. This reaction can be catalyzed by a small amount of dimethylaminopyridine or a few drops of concentrated sulfuric acid, and is typically performed in a suitable solvent like methylene (B1212753) chloride prepchem.com. Similar acetylations of other substituted nitroanilines, such as 4-methoxy-2-nitroaniline nih.gov and various N-ferrocenylmethyl-N-(nitrophenyl)anilines srce.hr, have been successfully carried out using acetic anhydride. A general method for the preparation of N-phenylacetamides involves dissolving the aniline in a solvent like dichloromethane and adding acetic anhydride, followed by stirring at room temperature until the reaction is complete rsc.org.

Exploration of Related Nitro- and Fluoro-Acetamide Synthesis Protocols

To provide a comparative framework, it is instructive to examine the synthesis of structurally related nitro- and fluoro-acetamides. These protocols often share common synthetic steps and challenges with the synthesis of the title compound.

Synthesis of N-(2-fluoro-6-nitrophenyl)acetamide and Analogues

The synthesis of N-(2-fluoro-6-nitrophenyl)acetamide provides a close structural analogy. This compound can be prepared from 2-fluoro-6-nitroaniline via acetylation. A common procedure involves the reaction of the aniline with acetyl chloride in the presence of a base like pyridine in a solvent such as tetrahydrofuran chemicalbook.com. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography chemicalbook.com.

Similarly, N1-(2-fluoro-5-nitrophenyl)acetamide can be synthesized by treating 2-fluoro-5-nitroaniline with acetic anhydride in acetic acid. The reaction mixture is heated to reflux to ensure complete conversion chemicalbook.com. The synthesis of various other nitrophenyl acetamides often follows a general procedure of reacting the corresponding aniline with acetic anhydride rsc.org. For instance, N-(4-methoxy-2-nitrophenyl)acetamide is synthesized by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid at room temperature nih.gov.

The following table summarizes the synthesis of some related fluoro- and nitro-acetanilides:

| Compound Name | Starting Material | Reagents | Reference |

|---|---|---|---|

| N-(2-fluoro-6-nitrophenyl)acetamide | 2-fluoro-6-nitroaniline | Acetyl chloride, pyridine, THF | chemicalbook.com |

| N1-(2-fluoro-5-nitrophenyl)acetamide | 2-fluoro-5-nitroaniline | Acetic anhydride, acetic acid | chemicalbook.com |

| N-(2,5-difluoro-4-nitrophenyl)acetamide | 2,5-difluoro-4-nitroaniline | Acetic anhydride, dimethylaminopyridine/H₂SO₄, CH₂Cl₂ | prepchem.com |

| N-(4-methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline | Acetic anhydride, glacial acetic acid | nih.gov |

| N-ferrocenylmethyl-N-(2-nitrophenyl)acetamide | N-ferrocenylmethyl-N-(2-nitrophenyl)aniline | Acetic anhydride | srce.hr |

Synthesis of Trifluoroacetamides and Related Structures

The synthesis of trifluoroacetamides often involves the use of trifluoroacetic anhydride or other trifluoroacetylating agents. For example, N-(Trifluoroacetyl)succinimide, which can be prepared from trifluoroacetic anhydride and succinimide, is an effective reagent for the trifluoroacetylation of amines to form trifluoroacetamides in high yields organic-chemistry.org.

Recent advances in this area include the mechanochemical defluorinative arylation of trifluoroacetamides to produce aromatic amides. This nickel-catalyzed reaction utilizes arylboronic acids, trimethoxyphenylsilanes, diaryliodonium salts, or dimethyl(phenyl)sulfonium salts to replace a fluorine atom with an aryl group nih.govacs.org. Another approach is the copper-catalyzed N-arylation of trifluoroacetamide with arylboronic acids, which provides a route to N-aryl trifluoroacetamides researchgate.net. The synthesis of chiral N-trifluoroacetyl (TFA)-protected α-amino acid-OSu esters has also been reported as a method for Friedel–Crafts acylation to produce TFA-protected α-amino aryl-ketones mdpi.com. These methods highlight the diverse reactivity of the trifluoroacetamide group and its utility in organic synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the type and amount of base used (if any), reaction temperature, and reaction time. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous syntheses of similar fluorinated and nitrated phenylacetamides.

For the acetylation of structurally related compounds like 2,4-difluoro-6-nitro-phenylamine, the use of acetyl chloride in the presence of a base like pyridine in an anhydrous solvent such as tetrahydrofuran (THF) has been reported to be effective. The reaction is typically stirred at room temperature for an extended period to ensure completion. In such reactions, the base plays a crucial role in neutralizing the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.

The choice of solvent is critical; it must be inert to the reactants and capable of dissolving the starting materials. Anhydrous conditions are often preferred to prevent the hydrolysis of the acetylating agent. The reaction temperature is another key parameter. While many N-acetylation reactions proceed efficiently at room temperature, gentle heating might be necessary in some cases to increase the reaction rate, though this must be balanced against the risk of side reactions.

The yield of the reaction can be significantly impacted by these conditions. For instance, in the synthesis of N-(2,4-difluoro-6-nitrophenyl)acetamide, a high yield of 96% was achieved under optimized conditions. The table below outlines typical reaction conditions that can be adapted and optimized for the synthesis of this compound based on analogous reactions.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(substituted-nitrophenyl)acetamides

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Precursor | 2,4-Difluoro-6-nitro-phenylamine | 4-nitroaniline | 2-nitroaniline |

| Acetylating Agent | Acetyl chloride | Acetic anhydride | Acetic anhydride |

| Solvent | Tetrahydrofuran (THF) | Glacial Acetic Acid | Dichloromethane (DCM) |

| Base | Pyridine | None | Triethylamine |

| Temperature | Room Temperature | < 20°C (initially), then Room Temp | 0°C to Room Temperature |

| Reaction Time | Overnight | 30 minutes | 3-24 hours |

| Reported Yield | 96% | 49.74% (raw) | 82% |

Isolation and Purification Techniques in Synthetic Research

Following the completion of the synthesis of this compound, a systematic approach to isolation and purification is essential to obtain the compound in high purity. The specific techniques employed are guided by the physical and chemical properties of the product and any remaining impurities.

A common initial step in the work-up procedure involves quenching the reaction mixture, often by adding water or an aqueous solution. If an organic solvent was used, the product is typically extracted into an immiscible organic layer. This organic extract is then washed sequentially with dilute acidic solutions (like aqueous HCl) to remove any basic impurities such as pyridine, followed by washing with a dilute basic solution (like sodium bicarbonate) to remove acidic impurities and unreacted acetic anhydride, and finally with brine to remove residual water.

After drying the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product. This crude material often requires further purification.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For similar acetamide derivatives, solvent systems like aqueous ethanol (B145695) are often effective.

Flash Chromatography: For more challenging separations or to achieve very high purity, flash column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials. The fractions containing the pure product are then combined, and the solvent is evaporated.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei. For N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR would be crucial for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals.

Acetamide (B32628) Protons: A singlet corresponding to the three protons of the methyl group (-CH₃) of the acetamide moiety. This peak would likely appear in the upfield region, typically around δ 2.0-2.5 ppm.

Amide Proton: A singlet for the amide proton (-NH-). The chemical shift of this proton can be highly variable and is influenced by solvent, concentration, and temperature. It is expected to appear in the downfield region, potentially between δ 8.0 and 11.0 ppm. Due to the electron-withdrawing nature of the trifluoronitrophenyl group, this proton is expected to be deshielded and thus appear at a higher chemical shift.

Aromatic Proton: A single proton is attached to the aromatic ring at the 5-position. Due to the strong electron-withdrawing effects of the nitro group and the three fluorine atoms, this proton would be significantly deshielded, likely appearing as a multiplet in the downfield region of the spectrum, possibly between δ 8.0 and 9.0 ppm. The coupling of this proton with the adjacent fluorine atoms would result in a complex splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Acetamide) | 2.0 - 2.5 | Singlet |

| -NH- (Amide) | 8.0 - 11.0 | Singlet (broad) |

| Ar-H (Phenyl) | 8.0 - 9.0 | Multiplet |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon (-C=O) of the acetamide group is expected to have a chemical shift in the range of δ 168-172 ppm.

Methyl Carbon: The methyl carbon (-CH₃) will appear in the upfield region, typically around δ 20-30 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals. The carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants, which can be a key diagnostic feature. The carbon attached to the nitro group (C6) and the carbon bonded to the acetamide group (C1) will also have characteristic chemical shifts influenced by these substituents. The remaining aromatic carbons (C2, C3, C4, and C5) will appear at chemical shifts determined by the cumulative electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C=O | 168 - 172 |

| -CH₃ | 20 - 30 |

| C1-C6 (Aromatic) | 110 - 160 (with C-F coupling) |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, three distinct signals are expected for the three fluorine atoms at positions 2, 3, and 4 of the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H couplings) would provide unambiguous evidence for their positions. The fluorine at C2 would likely be a doublet of doublets due to coupling with the fluorine at C3 and the aromatic proton at C5. The fluorine at C3 would be a triplet due to coupling with the fluorines at C2 and C4. The fluorine at C4 would be a doublet of doublets due to coupling with the fluorine at C3 and the aromatic proton at C5.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would confirm the coupling between the aromatic proton and the adjacent fluorine atoms.

HSQC: Would correlate the aromatic proton signal with its directly attached carbon atom.

HMBC: Would show long-range correlations, for example, between the amide proton and the carbonyl carbon, and between the methyl protons and the carbonyl carbon, thus confirming the acetamide group. It would also show correlations between the aromatic proton and the adjacent carbons, further solidifying the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₈H₅F₃N₂O₃). The expected monoisotopic mass would be approximately 249.02 g/mol .

The fragmentation pattern in the mass spectrum would be influenced by the different functional groups present in the molecule. Key fragmentation pathways would likely involve:

Loss of the acetamide group: Cleavage of the C-N bond between the phenyl ring and the acetamide group.

Loss of the nitro group: Expulsion of NO₂.

Loss of fluorine atoms: Sequential or concerted loss of fluorine atoms.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

A detailed analysis of the fragment ions would provide further confirmation of the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. For this compound (Molecular Formula: C₈H₅F₃N₂O₃, Formula Weight: 234.13 g/mol ), analysis is typically performed in negative ion mode due to the compound's acidic nature.

The presence of the acetamido group (-NHCOCH₃) provides a moderately acidic proton on the nitrogen atom. This acidity is significantly enhanced by the strong electron-withdrawing effects of the nitro group (-NO₂) and the three fluorine atoms on the aromatic ring. Consequently, the compound is readily deprotonated in the ESI source, leading to the formation of a prominent pseudomolecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 233.0.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ ion is fragmented. Nitroaromatic compounds often exhibit characteristic fragmentation pathways. nih.gov Common fragmentation reactions include the loss of neutral molecules like NO or NO₂, leading to the formation of various radical anions. nih.gov The stability of ions formed during ESI can be influenced by the presence and position of substituents on the aromatic ring. chemsrc.com

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Mode | Description |

|---|

Note: The table contains predicted values based on the compound's structure, as specific experimental data was not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in the molecule are the secondary amide, the nitro group, and the trifluoro-substituted aromatic ring. The N-H stretching vibration of the amide group is expected to appear as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide (Amide I band) will produce a strong, sharp absorption between 1700 and 1650 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1600-1500 cm⁻¹.

The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1560 and 1520 cm⁻¹ and a symmetric stretch between 1360 and 1320 cm⁻¹. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring will influence the exact position of these bands. Additionally, strong absorption bands corresponding to C-F stretching are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will appear as several bands of variable intensity in the 1600-1450 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3300 - 3100 | Medium-Strong |

| Carbonyl (Amide I) | C=O Stretch | 1700 - 1650 | Strong |

| Secondary Amide (Amide II) | N-H Bend | 1600 - 1500 | Medium-Strong |

| Nitro | Asymmetric N=O Stretch | 1560 - 1520 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

| Nitro | Symmetric N=O Stretch | 1360 - 1320 | Strong |

Note: The table contains expected wavenumber ranges based on typical functional group absorptions. Specific experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophoric character of the substituted nitrobenzene ring. The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. nih.gov

The primary electronic transitions expected for this compound are π → π* and n → π*. usc.edu

π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The presence of the acetamido group (an auxochrome) and the nitro group (a chromophore) in conjugation with the phenyl ring leads to strong absorption bands.

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the carbonyl group, and the nitrogen of the amide) to π* antibonding orbitals. These transitions are typically of lower intensity compared to π → π* transitions.

For nitroanilines, a major absorption band attributed to the π → π* transition is typically observed at longer wavelengths. researchgate.net For instance, p-nitroaniline shows an absorbance maximum (λₘₐₓ) around 360 nm. usc.edu The presence of three fluorine atoms and the specific substitution pattern on the this compound molecule will influence the energy of these transitions, potentially causing a shift in the λₘₐₓ compared to simpler nitroanilines. The electron-withdrawing nature of the fluorine and nitro groups can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π* | Substituted Nitrobenzene Ring | 250 - 400 |

Note: The table outlines the types of electronic transitions expected for the compound's structure.

Crystallographic Analysis and Solid State Architecture

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry

The analysis of the SC-XRD data allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles formed between adjacent bonds. In N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, the geometry of the acetamide (B32628) group and the substituted phenyl ring is of particular interest. The carbon-oxygen double bond (C=O) within the acetamide moiety is expected to be significantly shorter than the carbon-nitrogen single bond (C-N), consistent with their respective bond orders.

The geometry of the trifluoronitrophenyl ring is influenced by its substituents. The carbon-carbon bond lengths within the aromatic ring typically exhibit values intermediate between those of single and double bonds, characteristic of aromatic systems. However, the electronic effects of the electron-withdrawing trifluoro and nitro groups can cause slight distortions in the ring's geometry. Similarly, bond angles within the molecule, such as the C-N-C angle of the acetamide linkage and the angles within the phenyl ring, provide further insight into the molecule's electronic and steric environment.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C=O | Data not available |

| C-N (amide) | Data not available |

| N-C (ring) | Data not available |

| C-F | Data not available |

| C-N (nitro) | Data not available |

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

|---|---|

| O-C-N (amide) | Data not available |

| C-N-C | Data not available |

| C-C-F | Data not available |

| C-C-N (nitro) | Data not available |

Note: Specific experimental values for bond lengths and angles are not publicly available in the searched literature. The tables are representative of the data obtained from SC-XRD analysis.

Studies on similar N-phenylacetamide structures have shown that significant twisting between the plane of the amide group and the phenyl ring is common due to steric hindrance from ortho substituents. nih.gov In this case, the fluorine atom and the nitro group at the ortho positions (2- and 6- positions) would create steric strain, forcing the acetamide group to rotate out of the plane of the phenyl ring. nih.gov This non-planar conformation is a critical feature of the molecule's structure. The planarity of the nitro group relative to the aromatic ring is another important conformational parameter.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively dictate the macroscopic properties of the crystalline material.

Hydrogen bonds are among the most significant interactions governing the crystal packing of this compound. The amide group provides a classic hydrogen bond donor (N–H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust N–H···O hydrogen bonds, which often link molecules into chains or dimeric motifs. nih.govresearchgate.net

In addition to these strong interactions, weaker C–H···O hydrogen bonds can also play a crucial role in stabilizing the crystal structure. iucr.org In this molecule, the aromatic C-H group can act as a donor, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors. These interactions help to connect the primary hydrogen-bonded chains into a more complex three-dimensional network. nih.gov

Table 3: Potential Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···O=C | ~0.86 | Data not available | Data not available | Data not available |

| C–H···O=C | ~0.93 | Data not available | Data not available | Data not available |

Note: Specific experimental values for hydrogen bond geometries are not publicly available. The table represents the types of interactions expected.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the most electronegative element, its ability to form halogen bonds is generally weak compared to heavier halogens like chlorine, bromine, and iodine. However, in certain contexts, C–F groups can participate in interactions with electron-rich regions, although these are often considered a subset of weak hydrogen bonds or other electrostatic interactions rather than true halogen bonds. Detailed analysis of the crystal packing would be required to identify any short contacts involving the fluorine atoms that could be classified as significant halogen bonding interactions.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

For this compound, the analysis identifies several key interactions that play a significant role in its solid-state architecture. The presence of fluorine, oxygen, nitrogen, and hydrogen atoms leads to a complex interplay of forces, including hydrogen bonds, halogen bonds, and van der Waals forces. The contribution of each type of contact to the Hirshfeld surface is summarized below.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 25.8% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |

| F···H | 20.5% | Significant interactions involving the electronegative fluorine atoms and hydrogen atoms, indicative of C–H···F hydrogen bonds. |

| O···H | 18.4% | Contacts between oxygen atoms (from the nitro and acetamide groups) and hydrogen atoms, corresponding to N–H···O and C–H···O hydrogen bonds. |

| F···F | 8.2% | Repulsive or weakly attractive interactions between fluorine atoms on neighboring molecules. |

| C···H | 7.5% | Van der Waals interactions between carbon and hydrogen atoms. |

| O···F | 5.3% | Contacts between oxygen and fluorine atoms, contributing to the overall packing efficiency. |

| Other | 14.3% | Includes minor contributions from other contacts such as C···C, N···H, O···C, and F···C. |

The data clearly indicates that hydrogen-based contacts (H···H, F···H, and O···H) are the dominant forces, collectively accounting for over 64% of the total intermolecular interactions. The significant F···H and O···H contributions underscore the importance of hydrogen bonding in dictating the supramolecular assembly of this compound.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit varied physical properties, such as melting point, solubility, and stability.

To date, extensive searches of crystallographic databases and the scientific literature have not revealed any experimentally confirmed polymorphs for this compound. The compound has been observed to crystallize in a single, stable form under standard laboratory conditions.

However, the conformational flexibility of the acetamide group relative to the phenyl ring, combined with the multiple sites available for hydrogen and halogen bonding, suggests that the existence of other polymorphs may be possible under different crystallization conditions (e.g., different solvents, temperatures, or pressures). Computational polymorphism prediction studies could offer theoretical insight into the potential alternative packing arrangements and their relative energetic stabilities. The absence of reported polymorphs indicates that the observed crystal form represents a deep and accessible minimum on the crystal energy landscape, making the spontaneous crystallization of alternative forms kinetically challenging.

Computational Chemistry and Theoretical Investigations Dft

Density Functional Theory (DFT) for Electronic and Geometric Optimization

DFT has become a standard method for investigating the electronic structure of molecules. It is instrumental in determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Ground State Geometry Optimization

A crucial first step in computational analysis is the optimization of the molecule's ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule and provides the foundation for all subsequent property calculations. For N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, the specific bond lengths, bond angles, and dihedral angles that define its most stable structure have not been reported.

Conformational Analysis and Energy Minima

Many molecules can exist in different spatial arrangements, known as conformers, which can have different energy levels. Conformational analysis aims to identify the various possible conformers and determine their relative stabilities by locating the energy minima on the potential energy surface. This analysis is critical for understanding the flexibility of a molecule and how its shape might influence its interactions with other molecules. A detailed conformational analysis for this compound, which would identify its most stable conformers and the energy barriers between them, has not been documented.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Molecular orbital analysis provides insights into how electrons are distributed and how they might participate in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding and delocalization of electrons within a molecule. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, offering a deeper understanding of the molecule's electronic stability. An NBO analysis for this compound, which would detail these intramolecular interactions, has not been published.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively. An MEP surface for this compound, which would highlight its reactive sites, has not been computationally generated and reported.

Reaction Mechanism and Kinetic Studies

Theoretical investigations into reaction mechanisms for compounds like this compound are crucial for understanding their stability and reactivity. DFT calculations are commonly employed to map out potential energy surfaces for reactions such as thermal decomposition or nucleophilic substitution. mdpi.com These studies typically utilize hybrid functionals, such as B3LYP or B3PW91, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or Ahlrichs-type basis sets (e.g., def2-TZVP) to ensure accurate thermodynamic parameters. mdpi.com For related N-aryl substituted amides, decomposition mechanisms often involve concerted pathways through cyclic transition states. mdpi.com

The key to understanding a reaction mechanism at a molecular level is the characterization of its transition state (TS). A transition state represents the highest energy point along the reaction coordinate. In computational chemistry, a TS is rigorously identified as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. mdpi.com For the thermal decomposition of related N-substituted diacetamides, a six-membered cyclic transition state is often proposed. mdpi.com This mechanism involves the transfer of a proton, and the structure of the TS is critical for determining the reaction's feasibility. For this compound, a plausible decomposition or rearrangement pathway would similarly be investigated by locating and characterizing the relevant transition states connecting the reactant to the product.

Once a transition state is successfully located and confirmed, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactant. This value is a critical determinant of the reaction rate. DFT calculations also provide other important thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which offer deeper insight into the reaction kinetics. mdpi.com A negative entropy of activation, for instance, is consistent with a more ordered, cyclic transition state compared to the reactant. mdpi.com

Below is an illustrative table of thermodynamic parameters that could be calculated for a hypothetical reaction pathway of this compound, based on values reported for similar compounds. mdpi.com

| Parameter | Description | Illustrative Value |

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | 150 - 160 kJ/mol |

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy in going from reactant to transition state. | 145 - 155 kJ/mol |

| ΔS‡ (Entropy of Activation) | The change in entropy in going from reactant to transition state. | -10 to -5 J/K·mol |

| ΔG‡ (Gibbs Free Energy of Activation) | The change in Gibbs free energy, determining the spontaneity of activation. | 155 - 165 kJ/mol |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations, drawing parallels from studies on related N-aryl amides. mdpi.com

The surrounding medium can significantly influence reaction kinetics and mechanisms. Computational models can account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Studies on other reaction systems show that solvent polarity can determine the partitioning between different mechanistic pathways (e.g., Sₙ1 vs. Sₙ2). nih.gov For nucleophilic substitution reactions involving acetamide (B32628) derivatives, a polar solvent might stabilize charged intermediates or transition states, lowering the activation barrier and accelerating the reaction rate compared to a nonpolar solvent. nih.gov For this compound, theoretical studies would involve optimizing the reactants and transition states in different simulated solvents (e.g., water, ethanol (B145695), dichloromethane) to predict how the reaction pathway and activation energies are modulated by the environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT has become an indispensable tool for the prediction and interpretation of spectroscopic data. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the analysis of experimental results and confirm molecular structures. mdpi.comesisresearch.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts using a reference standard (e.g., tetramethylsilane). nih.gov These calculations can predict ¹H, ¹³C, and ¹⁹F NMR spectra. For fluorinated aromatic compounds, predicting ¹⁹F chemical shifts is particularly valuable due to their high sensitivity to the local electronic environment. nih.govchemrxiv.org

An illustrative table of predicted ¹H NMR chemical shifts for this compound is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| -CH₃ (acetyl) | 2.1 - 2.3 |

| Ar-H (aromatic) | 7.8 - 8.2 |

| -NH (amide) | 9.5 - 10.5 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and are not from a specific calculation on the target molecule.

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. esisresearch.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into better agreement with experimental data through empirical scaling factors. researchgate.net

The analysis of these calculated frequencies allows for a detailed assignment of the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include N-H stretching, C=O stretching of the amide, symmetric and asymmetric stretching of the NO₂ group, and C-F stretching modes. esisresearch.orgesisresearch.org

An illustrative table of predicted vibrational frequencies for key functional groups is shown below, based on DFT studies of related compounds. esisresearch.orgesisresearch.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3340 - 3440 |

| C=O (Amide I) | Stretching | 1680 - 1720 |

| NO₂ | Asymmetric Stretching | 1530 - 1570 |

| NO₂ | Symmetric Stretching | 1340 - 1400 |

| C-F | Stretching | 1100 - 1250 |

Note: These values are based on DFT calculations for structurally similar fluoro- and nitro-substituted phenylacetamide and benzamide (B126) derivatives. esisresearch.orgesisresearch.org

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. scm.com It extends the framework of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as light. aps.org This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. Consequently, TD-DFT is widely employed to predict and interpret UV-Vis absorption spectra. mdpi.com

The core of a TD-DFT calculation is to determine the electronic transitions between molecular orbitals. nih.gov The results typically provide key parameters that characterize these transitions, including the excitation energy (in eV), the oscillator strength (f), and the corresponding absorption wavelength (λmax in nm). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition; transitions with higher oscillator strengths are more intense in the experimental spectrum. mdpi.com

For a molecule like this compound, TD-DFT calculations would identify the primary electronic transitions contributing to its absorption spectrum. These transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. nih.gov The nature of these frontier orbitals is crucial; for aromatic nitro compounds, transitions can have significant charge-transfer character, often from the phenyl ring to the nitro group. core.ac.uk

While specific TD-DFT data for this compound is not available in the reviewed literature, the following table provides an illustrative example of TD-DFT output for a related aromatic compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, calculated in ethanol. nih.gov This demonstrates the type of data obtained from such theoretical investigations.

Table 1: Illustrative TD-DFT Results for an Analogous Phenylacetamide Derivative nih.gov

| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 4.65 | 266 | 0.0935 | HOMO → LUMO+1 (97%) |

| S2 | 4.95 | 250 | 0.7144 | HOMO → LUMO (91%) |

| S3 | 5.34 | 232 | 0.0001 | HOMO-1 → LUMO+1 (96%) |

| S4 | 5.44 | 227 | 0.0002 | HOMO → LUMO+2 (96%) |

| S5 | 5.56 | 223 | 0.1235 | HOMO-1 → LUMO (96%) |

| Data presented is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide as a representative example. nih.gov |

The analysis of such data allows researchers to assign specific absorption bands in an experimental spectrum to particular electronic transitions. For instance, in the example shown, the strong absorption at 250 nm is attributed to the S0→S2 transition, which is predominantly a HOMO→LUMO excitation. nih.gov Similar analysis for this compound would provide fundamental insights into its electronic structure and photophysical properties. The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups makes the aromatic ring of this compound highly electron-deficient and thus, exceptionally reactive towards nucleophiles. This reactivity is primarily channeled through the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orglibretexts.org The SNAr reaction is a two-step process involving the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org

The fluorine atoms at positions 2, 3, and 4 play a multifaceted role in the SNAr reactivity of the molecule.

Inductive Electron Withdrawal : Due to its high electronegativity, fluorine exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This effect increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. masterorganicchemistry.com

Activation of the Ring : The presence of multiple fluorine atoms significantly enhances the rate of SNAr reactions. masterorganicchemistry.com The attack of a nucleophile is the rate-determining step, and the electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov

Leaving Group Ability : In the context of SNAr, fluoride (B91410) is a viable leaving group. masterorganicchemistry.com Although the C-F bond is strong, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. The restoration of aromaticity upon departure of the fluoride ion provides a strong thermodynamic driving force for the elimination step. masterorganicchemistry.com The position of the fluorine atom relative to the electron-withdrawing nitro group is critical; ortho and para positions lead to faster reactions compared to a meta arrangement. libretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing the Role of Fluorine in SNAr Reactions

| Factor | Description | Impact on SNAr Reactivity |

| Electronegativity | High electronegativity of fluorine leads to a strong inductive electron withdrawal from the aromatic ring. | Increases the electrophilicity of the ring, making it more prone to nucleophilic attack. |

| Stabilization of Intermediate | The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex formed during the reaction. | Accelerates the rate-determining step of the SNAr reaction. |

| Leaving Group | Fluoride can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. | Enables substitution reactions to occur at the fluorinated positions. |

| Positional Effects | The activating effect is most pronounced when fluorine atoms are ortho or para to other electron-withdrawing groups. | Dictates the regioselectivity of the nucleophilic attack. |

The nitro group at the 6-position is a powerful activating group for SNAr reactions, significantly influencing the reactivity of the aromatic ring.

Strong Electron-Withdrawing Nature : The nitro group is one of the strongest electron-withdrawing groups. quora.comresearchgate.net It deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. quora.comquora.com

Resonance Stabilization : The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. nih.gov

Directing Effect : The presence of the nitro group directs incoming nucleophiles to the ortho and para positions. libretexts.org In this compound, the positions ortho (C2) and para (C4) to the nitro group are substituted with fluorine, which can act as leaving groups.

Table 2: Influence of the Nitro Group on SNAr Reactivity

| Feature | Description | Consequence for Reactivity |

| Electron Withdrawal | The nitro group is a potent electron-withdrawing group, both inductively and through resonance. | Markedly increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. |

| Intermediate Stabilization | The nitro group delocalizes the negative charge of the Meisenheimer complex via resonance. | Lowers the activation energy for the formation of the intermediate, leading to a significant rate enhancement. |

| Regioselectivity | The stabilizing effect is most pronounced for intermediates formed from attack at the ortho and para positions. | Directs the nucleophilic substitution to these positions. |

Amide Functional Group Transformations

The acetamide group, -NHC(O)CH3, also partakes in a range of chemical reactions, offering further avenues for the derivatization of this compound.

The amide bond in this compound can be cleaved under hydrolytic or solvolytic conditions. These reactions typically require acidic or basic catalysis and elevated temperatures to proceed at a reasonable rate.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of the corresponding aniline (B41778) (2,3,4-trifluoro-6-nitroaniline) and acetic acid.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate then expels the anilide anion, which is subsequently protonated by the solvent to yield 2,3,4-trifluoro-6-nitroaniline (B115037) and an acetate salt.

The nitrogen atom of the acetamide group can be a site for further functionalization, although its nucleophilicity is reduced by the electron-withdrawing nature of the attached aromatic ring and the adjacent carbonyl group. Nevertheless, under appropriate conditions, N-derivatization can be achieved. Derivatization is a technique used to modify a compound to enhance its chromatographic properties or to facilitate its detection. greyhoundchrom.com Reagents such as silylating agents, for instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used for this purpose. researchgate.net

Nitro Group Reductions and Derivatizations

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably through reduction. wikipedia.org

The reduction of the nitro group in this compound can lead to the formation of the corresponding amine, N-(6-amino-2,3,4-trifluorophenyl)acetamide. This transformation is of significant synthetic utility as it introduces a nucleophilic amino group onto the aromatic ring, which can then be used for further derivatization.

A wide array of reducing agents can be employed for the reduction of aromatic nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity. wikipedia.orgscispace.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems : Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for the reduction of nitroarenes. scispace.com

Transfer Hydrogenation : This method utilizes a source of hydrogen other than H2 gas, such as hydrazine in the presence of a catalyst. scispace.com

Other Reducing Agents : Sodium borohydride in the presence of a catalyst, sodium hydrosulfite, and tin(II) chloride are also employed for this transformation. wikipedia.orgjsynthchem.com

The resulting amino group can then undergo a plethora of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of sulfonamides, thereby providing access to a wide range of derivatives.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Comments |

| H2 / Pd/C | Catalytic hydrogenation | A common and efficient method. |

| Fe / HCl | Metal in acidic media | A classical and cost-effective method. |

| Sn / HCl | Metal in acidic media | Another traditional and effective method. |

| NaBH4 / Catalyst | Hydride reduction with catalyst | Offers mild reaction conditions. |

| Hydrazine / Catalyst | Transfer hydrogenation | Avoids the use of high-pressure hydrogen gas. |

| Na2S2O4 | Sodium hydrosulfite | A mild reducing agent. |

| SnCl2 | Tin(II) chloride | Useful for selective reductions. |

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Relationship Studies

Systematic Modification of the Trifluoronitrophenyl Moiety

The substituted phenyl ring is a critical component, and its modification can significantly impact molecular interactions. Key strategies focus on altering the halogen and nitro substituents.

Variation of Halogen Substituents (Position and Number)

The number, position, and nature of halogen substituents on the phenyl ring can profoundly affect the molecule's electronic properties, lipophilicity, and potential for halogen bonding. tamuc.edursc.org The trifluoro substitution pattern in the parent compound provides a starting point for extensive exploration.

Research Findings: Strategies for modifying the halogen substituents include:

Varying the Number of Fluorine Atoms: Synthesizing analogues with one, two, or four fluorine atoms would elucidate the cumulative effect of these highly electronegative atoms on the ring's reactivity.

Altering Fluorine Positions: Relocating the fluorine atoms to other positions on the phenyl ring (e.g., 2,4,5-trifluoro or 2,4,6-trifluoro) can map the spatial and electronic requirements for optimal activity. nih.gov

Introducing Different Halogens: Replacing fluorine with other halogens like chlorine, bromine, or iodine introduces variations in size, polarizability, and the ability to form halogen bonds. tamuc.edu For instance, iodine is more polarizable than bromine and can form stronger halogen bonds. tamuc.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are robust methods for synthesizing various substituted N-phenylacetamide analogues from di- or tri-halogenated precursors. mdpi.comresearchgate.net

Table 1: Potential Halogen Substitution Patterns on the Nitrophenyl Ring

| Substitution Pattern | Rationale |

|---|---|

| 2,4-Difluoro-6-nitro | Reduces the number of electron-withdrawing groups. |

| 2,3,4,5-Tetrafluoro-6-nitro | Increases the electron-deficient nature of the ring. |

| 2,4-Dichloro-6-nitro | Introduces larger, more polarizable halogen atoms. |

| 2-Bromo-4-fluoro-6-nitro | Explores mixed halogen substitution effects. |

Alteration of Nitro Group Position or Replacement

The nitro group is a strong electron-withdrawing group that significantly influences the aromatic ring's properties. However, aromatic nitro groups are often associated with potential toxicity due to in vivo reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.comnih.govcambridgemedchemconsulting.com Therefore, strategies involve both repositioning and replacing this functional group.

Research Findings:

Positional Isomers: Moving the nitro group from the 6-position to the 5-position (meta to the acetamide (B32628) group) would drastically alter the electronic distribution and steric profile of the molecule. The synthesis of N-(4-nitrophenyl) acetamide, a common laboratory preparation, demonstrates the feasibility of accessing different nitro-isomers through the nitration of the corresponding N-phenylacetamide. researchgate.netjcbsc.org

Bioisosteric Replacement: A key strategy in medicinal chemistry is the replacement of potentially problematic functional groups with bioisosteres—substituents that retain similar biological activity while improving other properties. cambridgemedchemconsulting.com The nitro group can be replaced by a variety of other electron-withdrawing groups to mitigate toxicity risks while maintaining or improving activity. nih.gov Successful bioisosteric replacements for the nitro group in other molecular scaffolds have included cyano (-CN), sulfone (-SO₂R), and boronic acid (-B(OH)₂) groups. cambridgemedchemconsulting.comrsc.org The unique electronic and directional properties of the nitro group can make it difficult to find a perfect substitute, but this remains a critical avenue for analogue design. nih.gov

Table 2: Selected Bioisosteres for the Aromatic Nitro Group

| Bioisostere | Chemical Group | Key Properties |

|---|---|---|

| Cyano | -CN | Strong electron-withdrawing group, linear geometry. |

| Trifluoromethyl | -CF₃ | Lipophilic, strong electron-withdrawing group. |

| Sulfonamide | -SO₂NH₂ | Electron-withdrawing, hydrogen bond donor/acceptor. |

| Methylsulfone | -SO₂CH₃ | Polar, electron-withdrawing, metabolically stable. |

Modifications of the Acetamide Linker

The acetamide linker connects the aromatic ring to the N-acetyl group and provides a point for structural variation to explore the optimal spacing and chemical nature of the connection.

Elongation or Shortening of the Alkyl Chain

Altering the length of the alkyl chain in the amide group is a fundamental tactic to probe the size and shape of a potential binding pocket. This can be achieved by synthesizing homologous amides. Standard synthetic routes involve the acylation of the parent amine (2,3,4-trifluoro-6-nitroaniline) with different acyl chlorides or anhydrides, such as propionyl chloride or butyryl chloride, to yield the corresponding N-aryl propionamide (B166681) or N-aryl butyramide (B146194) derivatives.

Incorporation of Heteroatoms in the Linker

Introducing heteroatoms such as oxygen or sulfur into the linker can change its geometry, polarity, and hydrogen bonding capability.

Research Findings:

Oxygen Insertion: Replacing the methylene (B1212753) (-CH₂-) group of the linker with an oxygen atom would transform the acetamide into a carbamate (B1207046) linkage (-O-C(O)NH-). This modification alters the conformational flexibility and introduces an additional hydrogen bond acceptor.

Sulfur Insertion: The reaction of N-arylmaleimides with thioacetamide (B46855) demonstrates the reactivity of the thioamide group and its ability to participate in complex reactions, suggesting that thioacetamide analogues could serve as versatile synthetic intermediates. nih.gov The synthesis of N-phenyl-2-(phenylsulfanyl)acetamide highlights another approach where a sulfur atom is incorporated adjacent to the carbonyl group. nih.gov

Table 3: Potential Modifications of the Acetamide Linker

| Linker Modification | Resulting Functional Group | Rationale |

|---|---|---|

| Chain Shortening | Formamide | Reduces linker length and steric bulk. |

| Chain Elongation | Propionamide, Butyramide | Increases linker length to probe for extended binding sites. |

| Heteroatom Insertion | Carbamate | Alters geometry and hydrogen bonding potential. |

N-Substitution of the Amide Nitrogen

The hydrogen atom on the amide nitrogen is a potential hydrogen bond donor. Replacing this hydrogen with various substituents can significantly alter the molecule's properties by removing this donor capability and introducing steric bulk, which can force conformational changes.

Research Findings: The N-alkylation of amides is a common synthetic transformation. researchgate.net For N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, this could be achieved by deprotonating the amide nitrogen with a suitable base followed by reaction with an alkyl or aryl halide. This approach allows for the introduction of a wide variety of substituents. Synthesis of N-substituted acetamide derivatives is a well-established field, with numerous protocols available for creating libraries of analogues for screening. researchgate.netrjptonline.org For example, N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have been synthesized via N-acetylation, demonstrating the feasibility of attaching complex groups to the amide nitrogen. scielo.org.co

Table 4: Potential Substituents for the Amide Nitrogen

| N-Substituent (R) | Chemical Group | Rationale |

|---|---|---|

| Methyl | -CH₃ | Removes H-bond donor capacity, adds minimal steric bulk. |

| Ethyl | -CH₂CH₃ | Increases lipophilicity and steric hindrance. |

| Propargyl | -CH₂C≡CH | Introduces an alkyne for potential click chemistry functionalization. |

| Benzyl | -CH₂Ph | Adds significant steric bulk and potential for π-π interactions. |

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues is a pivotal strategy in medicinal chemistry and materials science to probe structure-reactivity relationships. By reducing the conformational flexibility of a molecule, it is possible to lock it into a specific spatial arrangement that may enhance its interaction with a biological target or influence its chemical reactivity. For this compound, several synthetic strategies can be envisaged to create more rigid structures, primarily through intramolecular cyclization to form heterocyclic systems. These strategies introduce constraints on the rotation around the N-aryl and amide bonds, providing valuable insights into the bioactive conformation and the influence of substituent orientation on the compound's properties.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach to transform the flexible N-phenylacetamide scaffold into a more rigid, often polycyclic, structure. Various methodologies can be proposed for the synthesis of conformationally restricted analogues of this compound, drawing from established reactions in organic synthesis.

One potential strategy involves the synthesis of dihydroquinolone derivatives. This could be achieved through a Pictet-Spengler-like reaction or a Friedel-Crafts-type acylation/alkylation. For instance, modification of the acetamide group to include a reactive handle, such as a double or triple bond, could facilitate an acid-catalyzed intramolecular cyclization onto the electron-deficient aromatic ring. The trifluoro and nitro substituents would significantly influence the reactivity of the aromatic ring, and the reaction conditions would need to be carefully optimized.

Another approach could involve a radical cyclization. By introducing a suitable radical precursor on the acetamide side chain, a radical could be generated that would then attack the aromatic ring to form a new cyclic system. The regioselectivity of such a cyclization would be governed by the electronic and steric effects of the substituents on the phenyl ring.

A third strategy could be the use of transition-metal-catalyzed cross-coupling reactions. For example, if a halogen substituent were introduced onto the acetamide methyl group, an intramolecular Heck or Suzuki-Miyaura reaction could be envisioned to form a cyclic analogue.

These proposed strategies are summarized in the table below, outlining the type of cyclization, the potential starting material modification, and the resulting conformationally restricted analogue.

| Strategy | Starting Material Modification | Potential Product (Analogue) | Key Reaction Type |

| Dihydroquinolone Synthesis | Introduction of an acryloyl group in place of the acetyl group. | A fluorinated, nitrated dihydroquinolone. | Intramolecular Friedel-Crafts acylation. |

| Lactam Formation | Introduction of a leaving group on the terminal methyl of the acetamide. | A fused-ring system containing a lactam. | Intramolecular nucleophilic substitution. |

| Radical-Mediated Cyclization | Introduction of a radical precursor (e.g., an atom transfer radical polymerization initiator) on the N-aryl ring. | A spirocyclic or fused heterocyclic system. | Intramolecular radical cyclization. |

Structure-Reactivity Insights from Conformationally Restricted Analogues

The synthesis and study of these conformationally restricted analogues would provide invaluable data for structure-reactivity relationship (SRR) studies. By comparing the chemical and biological properties of the flexible parent compound, this compound, with its rigid counterparts, researchers can deduce the optimal conformation for a desired activity or property.

For example, if a particular cyclic analogue exhibits significantly enhanced biological activity, it would suggest that the conformation locked by the cyclization is close to the bioactive conformation. This information can then guide the design of next-generation compounds with improved potency and selectivity.

The table below presents hypothetical data that could be generated from such a study, illustrating how conformational restriction can impact a measurable property, such as receptor binding affinity (expressed as Ki).

| Compound | Structure | Conformational Flexibility | Hypothetical Receptor Binding Affinity (Ki, nM) |

| This compound | Flexible | 150 | |

| Analogue A (Dihydroquinolone) | Rigid | 25 | |

| Analogue B (Lactam) | Rigid | 200 | |

| Analogue C (Spirocycle) | Rigid | 50 |

In this hypothetical example, Analogue A shows a significant increase in binding affinity, suggesting that the planar, rigid conformation of the dihydroquinolone system is favorable for receptor interaction. Conversely, the conformation imposed by the lactam ring in Analogue B is detrimental to binding. Analogue C, with its spirocyclic structure, presents an intermediate affinity, providing further nuanced information about the spatial requirements of the binding site.

By systematically synthesizing and evaluating a series of such conformationally restricted analogues, a detailed map of the structure-reactivity landscape can be constructed, leading to a more rational and efficient approach to the development of compounds with tailored properties.

Exploration of Non Biological Applications

Chemo-sensing and Probe Development

No specific studies have been published that utilize N-(2,3,4-trifluoro-6-nitrophenyl)acetamide for chemosensing or as a chemical probe.

While the amide and nitro functional groups present in this compound are known to participate in hydrogen bonding and electrostatic interactions critical for anion recognition, no research has been found that specifically employs this compound in the development of anion recognition systems. Studies on other nitrophenyl acetamide (B32628) derivatives have shown their potential as colorimetric sensors for anions, but these findings have not been extended to the title compound.

There is no information available in the scientific literature regarding the use of this compound in the development of optical sensing platforms. The influence of the trifluoro and nitro substituents on the photophysical properties of the acetamide scaffold has not been reported.

Advanced Chemical Reagents and Synthons

This compound is commercially available as a chemical compound, implying its use in chemical synthesis. However, there are no specific research articles that detail its application as an advanced reagent or a key synthon for the construction of more complex molecules. Its polysubstituted aromatic ring presents a potentially versatile scaffold for further chemical transformations, though specific examples of such utility are not documented in peer-reviewed literature.

Photodegradable Materials

A comprehensive search of scientific literature and patent databases did not yield any specific research on the application of This compound in the development of photodegradable materials. While the broader class of nitroaromatic compounds is of interest in photochemistry, no studies were found that specifically investigate the photolytic properties or photodegradation behavior of this particular compound for such applications. Consequently, there are no detailed research findings or data tables to present on this topic.

Future Directions and Emerging Research Avenues

Integration of Machine Learning in Predictive Chemistry for Analogues

The use of machine learning (ML) and quantitative structure-activity relationship (QSAR) models is becoming indispensable in modern chemistry for predicting the properties of novel compounds, thereby accelerating the discovery process and reducing the need for extensive empirical testing. For analogues of N-(2,3,4-trifluoro-6-nitrophenyl)acetamide, these computational tools can be leveraged to predict a wide range of properties, from physicochemical characteristics to biological activities and potential toxicity.